

2-Bromo-1,3,5-trimethoxybenzene molecular weight and formula

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Compound of Interest

Compound Name: 2-Bromo-1,3,5-trimethoxybenzene

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Technical Guide: 2-Bromo-1,3,5-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-1,3,5-trimethoxybenzene**, a valuable building block in organic synthesis. This document outlines its key physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and illustrates the synthetic pathway through a detailed workflow diagram.

Core Data Summary

The quantitative properties of **2-Bromo-1,3,5-trimethoxybenzene** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ BrO ₃	[1]
Molecular Weight	247.09 g/mol	[1]
Monoisotopic Mass	245.98916 Da	[1]
Physical State	White to light yellow crystalline powder	
Melting Point	95.0 to 99.0 °C	
CAS Number	1131-40-4	[1] [2]
Purity	>98.0% (GC)	

Experimental Protocols

This section details the methodologies for the synthesis of the precursor 1,3,5-trimethoxybenzene and its subsequent bromination to yield **2-Bromo-1,3,5-trimethoxybenzene**. An analytical method for the final product is also described.

Synthesis of 1,3,5-Trimethoxybenzene from Phloroglucinol

The precursor, 1,3,5-trimethoxybenzene, can be synthesized from phloroglucinol through a Williamson ether synthesis.

Materials:

- Anhydrous phloroglucinol
- Dimethyl sulfate
- Ignited potassium carbonate
- Dry acetone
- 5% Sodium hydroxide solution

- Anhydrous sodium sulfate
- Crushed ice
- Ether

Procedure:

- A solution of anhydrous phloroglucinol (6.3 g, 0.05 mole) in dry acetone (100 ml) is refluxed for 6 hours under anhydrous conditions with dimethyl sulfate (15.6 ml, 0.165 mole) in the presence of ignited potassium carbonate (40 g).[\[3\]](#)
- The mixture is then filtered, and the inorganic salts are washed with hot acetone (2 x 20 ml).[\[3\]](#)
- The combined acetone solution is distilled, and the residue is macerated with crushed ice.[\[3\]](#)
- The product is extracted with ether, and the ether extracts are washed with a 5% sodium hydroxide solution and then with water.[\[3\]](#)
- The ethereal solution is dried over anhydrous sodium sulfate and the ether is distilled off to yield 1,3,5-trimethoxybenzene.[\[3\]](#)

Synthesis of 2-Bromo-1,3,5-trimethoxybenzene

The synthesis of **2-Bromo-1,3,5-trimethoxybenzene** is achieved through the electrophilic bromination of 1,3,5-trimethoxybenzene. The following protocol is adapted from the initial stages of a dibromination procedure.[\[4\]](#)

Materials:

- 1,3,5-trimethoxybenzene
- Bromine
- Dichloromethane
- 10% aqueous sodium sulfite solution

- Diethyl ether

Procedure:

- To a 50 mL flask equipped with a magnetic stirring bar, add a solution of 1,3,5-trimethoxybenzene (500 mg, 2.97 mmol) in 10 mL of dichloromethane.[4]
- Prepare a solution of bromine (1.0 equivalent) in 10 mL of dichloromethane.
- Add the bromine solution dropwise to the 1,3,5-trimethoxybenzene solution over one hour at room temperature. The progress of the reaction can be monitored by observing the disappearance of the orange/red color of the bromine.[4]
- Once the reaction is complete (as indicated by thin-layer chromatography), quench the reaction with a 10% aqueous sodium sulfite solution.[4]
- Separate the layers and extract the aqueous phase once with diethyl ether.[4]
- Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to obtain the crude product.
- The crude product can be further purified by recrystallization, for instance from absolute ethanol.[4]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

2-Bromo-1,3,5-trimethoxybenzene can be analyzed using a reverse-phase HPLC method.[2]

Conditions:

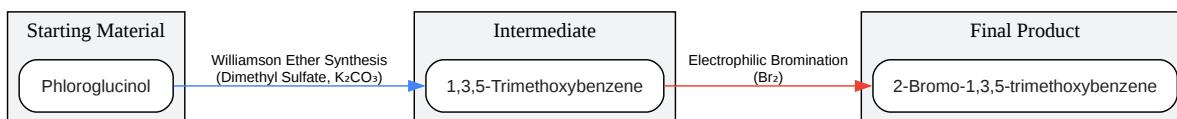
- Column: A suitable reverse-phase column such as Newcrom R1 or a standard C18 column can be used.[2]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid is used. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2]

- Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[\[2\]](#)

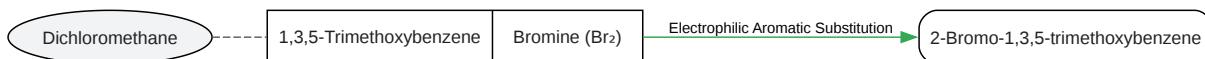
Synthesis Workflow and Logic

The following diagrams illustrate the key transformations in the synthesis of **2-Bromo-1,3,5-trimethoxybenzene**.



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Synthesis pathway from Phloroglucinol to the final product.



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Key components of the electrophilic bromination step.

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